Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate
CAS No.: 184644-72-2
Cat. No.: VC21345056
Molecular Formula: C10H9ClN2O5S2
Molecular Weight: 336.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 184644-72-2 |
|---|---|
| Molecular Formula | C10H9ClN2O5S2 |
| Molecular Weight | 336.8 g/mol |
| IUPAC Name | methyl 3-[(4-chloro-3-methyl-1,2-oxazol-5-yl)sulfamoyl]thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C10H9ClN2O5S2/c1-5-7(11)9(18-12-5)13-20(15,16)6-3-4-19-8(6)10(14)17-2/h3-4,13H,1-2H3 |
| Standard InChI Key | CGCWFYMUPJAHOG-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=C1Cl)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
| Canonical SMILES | CC1=NOC(=C1Cl)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate (CAS No. 184644-72-2) is an organosulfur compound characterized by its complex heterocyclic structure. The molecule consists of several key functional groups arranged in a specific configuration that contributes to its chemical reactivity and potential biological activity.
Structural Components
The compound's structure can be broken down into several key components:
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A 2,3-disubstituted thiophene ring (five-membered aromatic heterocycle containing sulfur)
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A methyl carboxylate group at position 2 of the thiophene ring
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A sulfamoyl group (SO₂NH) at position 3 of the thiophene ring
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A 4-chloro-3-methylisoxazol-5-yl moiety attached to the nitrogen of the sulfamoyl group
This particular arrangement creates a molecule with multiple reactive sites and functional groups that can participate in various chemical transformations. The thiophene core provides aromatic character, while the sulfamoyl linkage introduces potential hydrogen bonding capabilities. The methyl ester group offers a site for nucleophilic attack, and the chlorinated isoxazole ring adds further complexity to the structure.
Physical and Chemical Properties
The physical and chemical properties of Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate are summarized in Table 1:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉ClN₂O₅S₂ |
| Molecular Weight | 336.778 g/mol |
| CAS Number | 184644-72-2 |
| SMILES Notation | COC(=O)C1=C(C=CS1)S(=O)(=O)NC1=C(Cl)C(C)=NO1 |
| Recommended Storage | 2-8°C |
| Typical Commercial Purity | 95% |
Synthetic Approaches and Methodologies
Synthesis of Related Compounds
Information regarding the synthesis of a structurally related compound, 3-(N-(4-chloro-3-Methylisoxazol-5-yl)sulfaMoyl)-N-Methoxy-N-Methylthiophene-2-carboxaMide (CAS: 210421-71-9), provides valuable insights into potential synthetic methods for our target compound . This related synthesis involves:
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Starting with 3-[(4-chloro-3-methyl-1,2-oxazol-5-yl)sulfamoyl]thiophene-2-carboxylic acid
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Activating the carboxylic acid using 1,1'-carbonyldiimidazole in tetrahydrofuran
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Reacting with N,O-dimethylhydroxylamine hydrochloride in the presence of imidazole
This approach achieved a 53% yield of the Weinreb amide product . The reaction conditions are summarized in Table 2:
| Reaction Stage | Reagents | Solvent | Temperature | Duration | Yield |
|---|---|---|---|---|---|
| Carboxylic Acid Activation | 1,1'-carbonyldiimidazole | THF | 20°C | 0.5 h | - |
| Amide Formation | N,O-dimethylhydroxylamine·HCl, imidazole | THF | 20°C | 5 h | 53% |
For the synthesis of Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate, a similar approach could be employed, substituting the amide formation step with esterification using methanol. Alternatively, the methyl ester could be introduced earlier in the synthetic sequence, prior to the sulfamoylation step.
Key Intermediates and Precursors
The synthesis would likely involve several key intermediates:
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Methyl thiophene-2-carboxylate as a starting material
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A 3-substituted methyl thiophene-2-carboxylate (with a suitable functional group for sulfamoylation)
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3-sulfamoyl methyl thiophene-2-carboxylate as a key intermediate
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4-chloro-3-methylisoxazol-5-amine or a suitable derivative for the coupling reaction
Each step would require optimization of reaction conditions to achieve satisfactory yields and purity of the final product.
Chemical Reactivity and Transformations
Functional Group Reactivity
The multiple functional groups in Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate provide diverse reactivity patterns:
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Methyl Ester Group:
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Susceptible to hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid
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Can undergo transesterification with different alcohols
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Reducible to primary alcohols or aldehydes with appropriate reducing agents
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Sulfamoyl Group:
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The N-H bond can participate in substitution reactions
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The S=O bonds can interact with nucleophiles under certain conditions
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The sulfur-nitrogen bond may undergo cleavage under specific reaction conditions
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Thiophene Ring:
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Can undergo electrophilic aromatic substitution, albeit with different regioselectivity compared to benzene
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May participate in various coupling reactions at the C4 and C5 positions
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The thiophene sulfur can be oxidized to form sulfoxides or sulfones
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Isoxazole Moiety:
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The chloro substituent provides a site for nucleophilic aromatic substitution
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The isoxazole ring may undergo ring-opening under reducing conditions
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The N-O bond can be cleaved under certain conditions to form other functional groups
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Stability Considerations
The recommended storage temperature of 2-8°C suggests potential instability at elevated temperatures. The compound may be sensitive to:
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Hydrolysis in the presence of moisture, particularly at the ester position
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Oxidation of the thiophene sulfur under oxidizing conditions
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Photochemical reactions due to the presence of aromatic and heteroaromatic rings
These stability considerations have implications for both the handling and potential applications of this compound in research and development settings.
Structure-Based Comparisons
Related Compounds
Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate shares structural similarities with several related compounds:
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3-(N-(4-chloro-3-Methylisoxazol-5-yl)sulfaMoyl)-N-Methoxy-N-Methylthiophene-2-carboxaMide (CAS: 210421-71-9) :
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Contains the same thiophene-sulfamoyl-isoxazole core structure
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Differs in having a Weinreb amide functionality instead of a methyl ester
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3-[(4-chloro-3-methyl-1,2-oxazol-5-yl)sulfamoyl]thiophene-2-carboxylic acid:
A comparison of these structurally related compounds is presented in Table 3:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate | 184644-72-2 | C₁₀H₉ClN₂O₅S₂ | 336.778 | Methyl ester group |
| 3-(N-(4-chloro-3-Methylisoxazol-5-yl)sulfaMoyl)-N-Methoxy-N-Methylthiophene-2-carboxaMide | 210421-71-9 | C₁₁H₁₂ClN₃O₅S₂ | 365.81 | Weinreb amide group |
| 3-[(4-chloro-3-methyl-1,2-oxazol-5-yl)sulfamoyl]thiophene-2-carboxylic acid | Not provided | C₉H₇ClN₂O₅S₂ | 322.75 | Carboxylic acid group |
Structure-Property Relationships
The structural variations among these related compounds would be expected to result in different physicochemical properties:
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Solubility: The Weinreb amide derivative would likely exhibit different solubility characteristics compared to the methyl ester, potentially with increased solubility in certain organic solvents due to the additional polar functional groups.
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Chemical Reactivity: The methyl ester, Weinreb amide, and carboxylic acid derivatives would display different reactivity patterns, particularly toward nucleophiles.
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Conformational Preferences: The different substituents might influence the preferred conformations of these molecules, potentially affecting their interactions with biological targets or reactivity patterns.
Analytical Characterization
Chromatographic Analysis
For the analysis and purification of Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate, appropriate techniques would include:
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High-Performance Liquid Chromatography (HPLC):
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Reversed-phase chromatography using C18 columns
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Mobile phases consisting of acetonitrile/water or methanol/water gradients
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UV detection at wavelengths corresponding to the aromatic chromophores (likely in the 240-280 nm range)
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Thin-Layer Chromatography (TLC):
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Silica gel plates with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures)
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Visualization under UV light or with appropriate staining reagents
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Current Research Status and Future Directions
Future Research Opportunities
Several promising research directions for this compound include:
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Synthetic Methodology:
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Development of improved synthetic routes with higher yields and greater efficiency
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Exploration of green chemistry approaches to its synthesis
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Investigation of catalytic methods for key transformation steps
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Structure-Activity Relationship Studies:
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Systematic modification of the compound's structure to develop libraries of analogs
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Evaluation of these analogs for various biological activities
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Computational studies to predict properties and activities
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Materials Science Applications:
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Investigation of potential applications in materials science, particularly given the presence of the thiophene moiety, which is common in conductive polymers
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Exploration of self-assembly properties and potential supramolecular structures
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Medicinal Chemistry:
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Screening for specific biological activities against selected targets
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Optimization of lead compounds through structural modifications
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Development of targeted libraries based on this structural scaffold
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Future Perspectives
Looking ahead, several emerging research areas could benefit from further investigation of Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate and its derivatives:
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Fragment-Based Drug Discovery:
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The compound could serve as a fragment for building larger molecules with specific biological activities
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Its multiple functional groups provide opportunities for fragment growing, linking, or merging strategies
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Photochemical Applications:
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The aromatic and heteroaromatic rings could contribute to interesting photophysical properties
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Potential applications in photocatalysis or photosensitive materials could be explored
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Sustainable Chemistry:
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Development of more environmentally friendly synthetic routes
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Exploration of catalytic methods for key transformation steps
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Investigation of potential applications in green chemistry
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